molecular formula C17H15ClO2 B6328528 (2E)-1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one CAS No. 1001435-07-9

(2E)-1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one

Cat. No. B6328528
CAS RN: 1001435-07-9
M. Wt: 286.8 g/mol
InChI Key: GGOYJPNYLCAKIL-LFYBBSHMSA-N
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Description

(2E)-1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one, commonly referred to as CEPE, is a synthetic compound with a wide range of applications in scientific research. Its unique structure and properties make it an ideal tool for studying the biochemical and physiological effects of compounds. CEPE has been used in a variety of laboratory experiments, including studies of drug metabolism, toxicology, and pharmacology.

Scientific Research Applications

CEPE has been used in a variety of scientific research applications, including studies of drug metabolism, toxicology, and pharmacology. It has also been used in studies of enzyme inhibition, enzyme kinetics, and receptor binding. CEPE has been used to study the effects of compounds on cells and tissues, as well as the effects of drugs on physiological processes.

Mechanism of Action

CEPE is believed to act as an inhibitor of enzymes and receptors. It binds to specific sites on enzymes and receptors, blocking their activity. This inhibition can have a variety of effects on cells and tissues, depending on the enzyme or receptor that is affected.
Biochemical and Physiological Effects
CEPE has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in drug metabolism and to inhibit the binding of drugs to their receptors. CEPE has also been shown to have anti-inflammatory and anti-oxidant effects, as well as to modulate the activity of certain hormones.

Advantages and Limitations for Lab Experiments

CEPE has several advantages for laboratory experiments. It is relatively easy to synthesize and can be stored for long periods of time without degradation. It is also a relatively non-toxic compound, making it safe to use in laboratory experiments. The main limitation of CEPE is its relatively low solubility in water, making it difficult to use in some experiments.

Future Directions

CEPE has potential applications in a variety of fields. It could be used to study the effects of drugs on physiological processes, as well as to develop new drugs and therapies. It could also be used to study the effects of compounds on cells and tissues, as well as to develop new compounds with specific biochemical and physiological effects. CEPE could also be used to study the effects of environmental pollutants on organisms and to develop new strategies for mitigating their effects. Finally, CEPE could be used to study enzyme inhibition and receptor binding, as well as to develop new compounds with specific enzyme and receptor inhibitory properties.

Synthesis Methods

CEPE is synthesized through a multi-step process involving several organic reactions. The synthesis begins with the reaction of 4-chlorophenyl acrylate and 4-ethoxyphenyl acrylate to form a 2-chloro-4-ethoxyphenyl acrylate intermediate. This intermediate is then reacted with potassium tert-butoxide to form the desired CEPE product. This process is typically carried out at room temperature in an inert atmosphere.

properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO2/c1-2-20-16-10-3-13(4-11-16)5-12-17(19)14-6-8-15(18)9-7-14/h3-12H,2H2,1H3/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGOYJPNYLCAKIL-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501196758
Record name (2E)-1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501196758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1001435-07-9
Record name (2E)-1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001435-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501196758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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